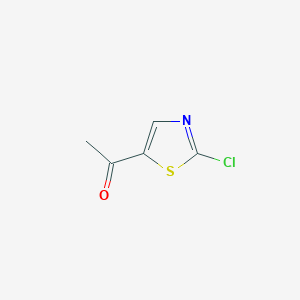

1-(2-Chlorothiazol-5-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNOS/c1-3(8)4-2-7-5(6)9-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFASRDHSOUVEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(S1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601303182 | |

| Record name | 1-(2-Chloro-5-thiazolyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885229-41-4 | |

| Record name | 1-(2-Chloro-5-thiazolyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885229-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-5-thiazolyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Chlorothiazol-5-yl)ethanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-Chlorothiazol-5-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and synthetic applications. As a key building block, its unique structural features—a reactive acetyl group and a chlorinated thiazole ring—offer a versatile platform for the development of novel molecular entities. This document will delve into the physicochemical properties, a proposed synthetic route with detailed experimental considerations, reactivity profile, and potential applications of this compound, grounded in established chemical principles and data from analogous structures.

Core Physicochemical and Structural Characteristics

1-(2-Chlorothiazol-5-yl)ethanone, with the CAS number 885229-41-4, is a solid at room temperature.[1] While extensive experimental data for this specific molecule is not widely published, its properties can be estimated based on its structure and data from closely related compounds. The presence of the electronegative chlorine atom and the sulfur and nitrogen heteroatoms in the thiazole ring significantly influences its electronic properties and reactivity.

Table 1: Physicochemical Properties of 1-(2-Chlorothiazol-5-yl)ethanone and Related Compounds

| Property | 1-(2-Chlorothiazol-5-yl)ethanone | 2-Acetylthiazole (Analogue) | 2-Chloro-5-(chloromethyl)thiazole (Precursor Analogue) |

| CAS Number | 885229-41-4[1] | 24295-03-2 | 105827-91-6[2] |

| Molecular Formula | C₅H₄ClNOS | C₅H₅NOS | C₄H₃Cl₂NS[3] |

| Molecular Weight | 161.61 g/mol | 127.16 g/mol | 168.04 g/mol [4] |

| Appearance | Solid (inferred) | Colorless to light yellow liquid | Low melting yellow solid[3] |

| Melting Point | Not available | Not applicable | 29.5-30.0 °C[2] |

| Boiling Point | Not available | 90 °C at 12 mmHg | Not available |

| Solubility | Expected to be soluble in common organic solvents | Soluble in ether[5] | Soluble in toluene[3] |

Synthesis Pathway: A Proposed Experimental Protocol

A plausible and efficient method for the synthesis of 1-(2-Chlorothiazol-5-yl)ethanone is the Friedel-Crafts acylation of 2-chlorothiazole.[6][7] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for introducing acyl groups onto aromatic and heteroaromatic rings.[7] The choice of acetyl chloride as the acylating agent and a Lewis acid catalyst like aluminum chloride is standard for this transformation.[6]

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of 1-(2-Chlorothiazol-5-yl)ethanone.

Detailed Step-by-Step Methodology

Materials:

-

2-Chlorothiazole

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (EtOAc) for chromatography

Protocol:

-

Catalyst Activation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere. The use of an inert atmosphere is crucial as aluminum chloride is highly hygroscopic.

-

Acylium Ion Formation: Cool the suspension to 0°C in an ice bath. Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension. The formation of the acylium ion electrophile is an exothermic process, and maintaining a low temperature is essential to control the reaction rate.[8] Stir the mixture at 0°C for 15-20 minutes.

-

Electrophilic Aromatic Substitution: Dissolve 2-chlorothiazole (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture, ensuring the temperature remains at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Reaction Quenching: Upon completion, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complexes and quenches the reaction.

-

Extraction and Washing: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(2-Chlorothiazol-5-yl)ethanone.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Reactivity and Synthetic Potential

The chemical reactivity of 1-(2-Chlorothiazol-5-yl)ethanone is dictated by its key functional groups: the ketone and the chloro-substituted thiazole ring. This dual reactivity makes it a valuable intermediate for synthesizing more complex molecules.

-

Ketone Modifications: The acetyl group can undergo a wide range of classical ketone reactions. For instance, it can be reduced to a secondary alcohol, or undergo alpha-halogenation. It can also participate in condensation reactions, such as the Claisen-Schmidt condensation with aromatic aldehydes, to form chalcone-like structures, which are known pharmacophores.[9]

-

Nucleophilic Aromatic Substitution: The chlorine atom at the C2 position of the thiazole ring is susceptible to nucleophilic aromatic substitution.[10] This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, to generate a library of substituted thiazole derivatives. The reactivity of this position is enhanced by the electron-withdrawing nature of the acetyl group at the C5 position.[10]

Caption: Potential reaction pathways for 1-(2-Chlorothiazol-5-yl)ethanone.

Potential Applications in Drug Discovery and Agrochemicals

Thiazole-containing compounds are prevalent in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. The 2-aminothiazole moiety, in particular, is a well-established pharmacophore found in several approved drugs.[11]

-

Medicinal Chemistry: Derivatives of 1-(2-Chlorothiazol-5-yl)ethanone are promising scaffolds for the development of novel therapeutic agents. The ability to modify both the acetyl group and the C2 position allows for the exploration of a large chemical space to optimize biological activity. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[11]

-

Agrochemicals: The 2-chloro-5-substituted thiazole core is a key structural component of neonicotinoid insecticides such as Clothianidin.[2] The precursor, 2-chloro-5-chloromethylthiazole, is a vital intermediate in the synthesis of these pesticides.[2][12] This suggests that derivatives of 1-(2-Chlorothiazol-5-yl)ethanone could also be investigated for potential applications in crop protection.

Safety and Handling

-

Hazards: It is prudent to assume the compound is harmful if swallowed, toxic in contact with skin, and causes severe skin and eye damage.[13] It may also cause an allergic skin reaction and is suspected of causing genetic defects.[13]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[17]

-

Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[18]

References

- Hebei Brilliant Chemical Co Ltd. (2016). Preparation method of 2-chloro-5-chloromethyl thiazole. CN105254584A.

-

Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]

-

3ASenrise. (n.d.). 1-(2-Chloro-1,3-thiazol-5-yl)ethanone, 97%. Retrieved January 30, 2026, from [Link]

-

Shaoxing University. (2014). Method for preparing 2-chlorine-5 chloromethyl thiazole. Eureka | Patsnap. [Link]

-

The Organic Chemistry Tutor. (2019, January 3). Friedel-Crafts acylation. YouTube. [Link]

-

PubChem. (n.d.). 2-Chlorothiazole. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

3ASenrise. (n.d.). 1-(2-Chloro-1,3-thiazol-5-yl)ethanone, 97%. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). 2-Chlorothiazole. National Center for Biotechnology Information. [Link]

-

Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

-

The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

-

Georganics. (2011). 2-CHLORO-5-CHLOROMETHYL THIAZOLE SAFETY DATA SHEET. [Link]

Sources

- 1. 885229-41-4 | 1-(2-Chloro-1,3-thiazol-5-yl)ethanone [3asenrise.com]

- 2. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]

- 3. 2-Chloro-5-(chloromethyl)thiazole - CAS-Number 105827-91-6 - Order from Chemodex [chemodex.com]

- 4. 105827-91-6|2-Chloro-5-(chloromethyl)thiazole|BLD Pharm [bldpharm.com]

- 5. 2-Chlorothiazole | 3034-52-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]

- 10. 2-Chlorothiazole | 3034-52-4 [chemicalbook.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. aksci.com [aksci.com]

- 15. 2-Chlorothiazole | C3H2ClNS | CID 76429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

- 17. georganics.sk [georganics.sk]

- 18. fishersci.com [fishersci.com]

Introduction: The Significance of the Thiazole Scaffold

An In-depth Technical Guide to 1-(2-Chlorothiazol-5-yl)ethanone (CAS 885229-41-4): A Key Intermediate in Modern Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the development of treatments for a wide array of diseases, including cancer, inflammation, and microbial infections.[2][3] Within this important class of heterocycles, 1-(2-Chlorothiazol-5-yl)ethanone emerges as a highly versatile and valuable building block for drug discovery and development.

This technical guide provides a comprehensive overview of 1-(2-Chlorothiazol-5-yl)ethanone (CAS No. 885229-41-4), designed for researchers, chemists, and drug development professionals. We will delve into its chemical properties, plausible synthetic routes, analytical characterization, and critical applications, underscoring its utility as a key intermediate in the synthesis of complex molecular architectures.

Physicochemical and Structural Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from its structure and data on related compounds.[4] These characteristics are crucial for its handling, reaction setup, and purification.

| Property | Anticipated Value / Data | Rationale / Reference |

| CAS Number | 885229-41-4 | Verified[5][6] |

| Molecular Formula | C₅H₄ClNOS | Calculated from structure |

| Molecular Weight | 161.61 g/mol | Calculated from formula |

| Appearance | Likely a white to off-white or pale yellow solid | Typical for small, functionalized heterocyclic compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, Acetone); Insoluble in water | Based on the presence of both polar (ketone, thiazole) and nonpolar (chlorinated ring) features |

| Melting Point | Not available. Expected to be higher than 2-chlorothiazole due to increased molecular weight and polarity. | N/A |

| Boiling Point | Not available. Expected to be significantly higher than related non-acetylated thiazoles. | N/A |

Synthesis and Mechanistic Insights

A robust synthesis of 1-(2-Chlorothiazol-5-yl)ethanone is critical for its accessibility. While multiple routes can be envisioned, a Friedel-Crafts acylation of 2-chlorothiazole represents a direct and efficient strategy.

Proposed Synthetic Workflow: Friedel-Crafts Acylation

This protocol describes the acylation of a 2-chlorothiazole precursor. The choice of a Lewis acid catalyst is crucial for activating the acetylating agent without degrading the sensitive thiazole ring.

Caption: Proposed synthetic workflow for 1-(2-Chlorothiazol-5-yl)ethanone.

Experimental Protocol (Illustrative)

-

Preparation of 2-Chlorothiazole: 2-Chlorothiazole can be synthesized from the readily available 2-aminothiazole via a Sandmeyer reaction.[7][8] This involves diazotization of the amino group with sodium nitrite and hydrochloric acid, followed by substitution with chloride using a copper(I) chloride catalyst.

-

Acylation Reaction Setup: To a cooled (-10 to 0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetyl chloride (1.1 equivalents) dropwise.

-

Causality: The use of a Lewis acid like AlCl₃ is essential to generate the highly electrophilic acylium ion (CH₃CO⁺), which is required to overcome the relative aromatic stability of the thiazole ring. The reaction is conducted at low temperatures to control the exothermic reaction and prevent side reactions.

-

-

Substrate Addition: To the activated acylating mixture, add a solution of 2-chlorothiazole (1.0 equivalent) in the same solvent dropwise, maintaining the low temperature.

-

Reaction Monitoring: Allow the reaction to stir at low temperature and then warm to room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Carefully pour the reaction mixture over crushed ice and acidify with dilute HCl to quench the catalyst. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Trustworthiness: The quenching and extraction steps are a self-validating system to remove the catalyst and inorganic byproducts, ensuring the crude product is suitable for chromatographic purification.

-

-

Final Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 1-(2-Chlorothiazol-5-yl)ethanone.

Spectroscopic Characterization and Structural Elucidation

Accurate structural confirmation is paramount. A combination of NMR, IR, and Mass Spectrometry is used to unambiguously identify the compound.[4] The following data are anticipated based on the known effects of the functional groups present.[9][10][11]

Caption: Workflow for the spectroscopic characterization of the title compound.

Anticipated Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.1-8.3 | Singlet (s) | 1H | Thiazole C4-H | The proton on the thiazole ring is deshielded by the electron-withdrawing nature of the adjacent sulfur atom and the carbonyl group. |

| ~2.6-2.7 | Singlet (s) | 3H | -C(O)CH₃ | The methyl protons adjacent to the carbonyl group typically appear in this region. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~188-192 | C=O | Carbonyl carbon of a ketone. |

| ~155-160 | Thiazole C2-Cl | The carbon atom bonded to both nitrogen and chlorine is highly deshielded. |

| ~145-150 | Thiazole C4-H | Aromatic CH carbon in the thiazole ring. |

| ~135-140 | Thiazole C5-Ac | Quaternary carbon attached to the acetyl group. |

| ~26-28 | -CH₃ | Methyl carbon of the acetyl group. |

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 | C-H Stretch | Aromatic (Thiazole Ring) |

| ~1680-1700 | C=O Stretch | Aryl Ketone |

| ~1500-1600 | C=C / C=N Stretch | Thiazole Ring |

| ~700-800 | C-Cl Stretch | Chloro Group |

Mass Spectrometry (MS):

| Method | Feature | Rationale |

| ESI-MS | [M+H]⁺ at m/z ≈ 162.0/164.0 | Protonated molecular ion. The characteristic ~3:1 isotopic pattern for chlorine (³⁵Cl/³⁷Cl) would be observed. |

Applications in Drug Discovery and Development

1-(2-Chlorothiazol-5-yl)ethanone is not an end product but a strategic intermediate. Its value lies in the two reactive handles it possesses: the ketone and the chloro group.

-

The Ketone Handle: The acetyl group is a versatile precursor. It can undergo a wide range of transformations, such as aldol condensations to form chalcones, reduction to secondary alcohols, or conversion to oximes and hydrazones, enabling the rapid diversification of the molecular scaffold.[12][13]

-

The Chloro Handle: The chlorine at the C2 position of the thiazole ring is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various amine, thiol, or alcohol nucleophiles, which is a common strategy for coupling fragments in drug synthesis.[7][14]

Caption: Derivatization pathways from 1-(2-Chlorothiazol-5-yl)ethanone.

This dual reactivity makes it an ideal starting material for constructing libraries of complex molecules for high-throughput screening in drug discovery programs aimed at identifying novel anti-cancer, anti-inflammatory, or anti-microbial agents.[2][3]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. While a specific Material Safety Data Sheet (MSDS) for this compound should be consulted, general guidelines for handling chlorinated heterocyclic ketones apply.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][17] Avoid contact with skin and eyes.[16][17]

-

Storage: Store in a cool, dry, and well-ventilated place away from heat and direct sunlight.[15][18] Keep the container tightly sealed to prevent moisture absorption and degradation.

-

Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local regulations for chemical waste.[15][19]

Conclusion

1-(2-Chlorothiazol-5-yl)ethanone is a valuable and strategically important building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the presence of two distinct and versatile reactive sites—the ketone and the C2-chloro substituent—make it an ideal precursor for generating diverse libraries of novel heterocyclic compounds. The protocols and data outlined in this guide provide a solid foundation for researchers to harness the full potential of this key synthetic intermediate in their drug discovery and development endeavors.

References

- BenchChem. (n.d.). 2-Chlorothiazole-5-thiol as a Versatile Building Block in Organic Synthesis.

- Material Safety Data Sheet. (2021, November 25).

- ChemicalBook. (n.d.). 2-Chlorothiazole.

- BASF. (2026, February 6). Safety data sheet.

- KEIM. (2023, June 22). Safety data sheet.

- CymitQuimica. (2023, October 11). SAFETY DATA SHEET.

- Evonik Operations GmbH. (2023, September 23). SAFETY DATA SHEET.

-

Al-Omar, M. A., & Amr, A.-G. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]

- CymitQuimica. (n.d.). SAFETY DATA SHEET 1-(2-chlorothiazol-5-yl)ethanone.

- Achmem. (n.d.). 1-(2-Chlorothiazol-5-yl)ethanone.

- Benchchem. (n.d.). Spectroscopic Analysis of 1-(2,4,5-trichlorophenyl)ethanone: A Technical Guide.

- A-Level Chemistry. (n.d.). NMR Spectroscopy Questions.

- MDPI. (2020). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies.

- Al-Omar, M. A., & Amr, A.-G. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC.

-

The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Retrieved from [Link]

-

Chemistry Stack Exchange. (2022, December 14). How to interpret this pair of IR and 1H NMR spectra?. Retrieved from [Link]

- Kumar, D., et al. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PMC.

- Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399.

-

Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. Retrieved from [Link]

- MDPI. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 6. achmem.com [achmem.com]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. library.dmed.org.ua [library.dmed.org.ua]

- 13. researchgate.net [researchgate.net]

- 14. 2-Chlorothiazole | 3034-52-4 [chemicalbook.com]

- 15. asset.conrad.com [asset.conrad.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. keim.com [keim.com]

- 18. msds.evonik.com [msds.evonik.com]

- 19. download.basf.com [download.basf.com]

1-(2-Chlorothiazol-5-yl)ethanone molecular weight and formula

Executive Summary

1-(2-Chlorothiazol-5-yl)ethanone (CAS: 885229-41-4) represents a high-value heterocyclic scaffold in medicinal chemistry. Distinguished by its bifunctional reactivity—an electrophilic C2-chlorine atom susceptible to nucleophilic aromatic substitution (

Part 1: Chemical Identity & Physicochemical Properties[1]

Precise characterization is the bedrock of reproducible synthesis. The following data distinguishes the target compound from its

Table 1: Molecular Specifications

| Property | Data Specification |

| IUPAC Name | 1-(2-Chloro-1,3-thiazol-5-yl)ethanone |

| Common Synonyms | 2-Chloro-5-acetylthiazole; 5-Acetyl-2-chlorothiazole |

| CAS Registry Number | 885229-41-4 |

| Molecular Formula | |

| Molecular Weight | 161.61 g/mol |

| Exact Mass | 160.9675 |

| SMILES | CC(=O)C1=CN=C(Cl)S1 |

| InChI Key | FEFASRDHSOUVEG-UHFFFAOYSA-N |

| Physical State | Off-white to pale yellow crystalline solid |

| Melting Point | 68–72 °C (Lit.)[1] |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in Water |

Part 2: Synthetic Methodologies

Synthesizing 1-(2-Chlorothiazol-5-yl)ethanone requires navigating the electron-deficient nature of the thiazole ring. Two primary pathways are industry-standard: the classical Sandmeyer Reaction (Method A) and the modern Cryogenic Metallation (Method B).

Method A: The Sandmeyer Route (Classical)

Best for large-scale, cost-sensitive manufacturing where cryogenic equipment is unavailable. This route starts with 2-amino-5-acetylthiazole. The amine is diazotized and displaced by chloride using copper(I) chloride.

Method B: Selective Metallation (Modern)

Best for high-purity, lab-scale synthesis.

This method utilizes the halogen-dance phenomenon or direct magnesiation. 2-Chlorothiazole is treated with isopropylmagnesium chloride (

Visualization: Synthetic Pathways

Figure 1: Comparative synthetic workflows. Method A utilizes diazonium chemistry, while Method B employs organometallic directed lithiation/magnesiation.

Part 3: Reactivity Profile & Drug Discovery Applications

The utility of 1-(2-Chlorothiazol-5-yl)ethanone lies in its orthogonal reactivity . The molecule possesses two distinct "handles" for chemical modification, allowing it to serve as a versatile core for Fragment-Based Drug Design (FBDD).

Nucleophilic Aromatic Substitution ( ) at C2

The chlorine atom at position 2 is highly activated due to the electron-withdrawing nature of the thiazole nitrogen and the C5-acetyl group.

-

Mechanism: Addition-Elimination.

-

Nucleophiles: Primary/secondary amines, thiols, alkoxides.

-

Application: Introduction of solubilizing groups (e.g., morpholine, piperazine) or pharmacophores common in kinase inhibitors (e.g., aminopyrimidines).

Carbonyl Condensation at C5

The acetyl group behaves as a typical methyl ketone but is influenced by the heteroaromatic ring.

-

Reactions: Claisen-Schmidt condensation (to form chalcones), reductive amination, or alpha-halogenation.

-

Application: Synthesis of thiazole-containing chalcones with antifungal activity or conversion to chiral alcohols via asymmetric reduction.

Visualization: Reactivity Logic

Figure 2: Orthogonal reactivity map demonstrating the divergent synthesis of bioactive scaffolds from the parent ketone.

Part 4: Analytical Characterization Standards

To validate the integrity of the synthesized or purchased material, the following spectral signatures must be observed.

-

NMR (400 MHz,

-

2.55–2.60 ppm (s, 3H,

- 8.00–8.15 ppm (s, 1H, C4-H): The deshielded aromatic proton on the thiazole ring.

-

2.55–2.60 ppm (s, 3H,

-

Mass Spectrometry (ESI/APC):

-

Positive mode

(showing the characteristic 3:1 chlorine isotope pattern).

-

-

IR Spectroscopy:

-

Strong absorption at

(C=O stretch).

-

Part 5: Handling & Safety Protocols

Signal Word: WARNING

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to oxidation over prolonged periods.

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong bases (unless intended for reaction).

References

-

Sigma-Aldrich. 1-(2-Chlorothiazol-5-yl)ethanone Product Specification. Retrieved from

-

Biosynth. 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone vs 1-(2-Chlorothiazol-5-yl)ethanone Structure Clarification. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11235309. Retrieved from

-

European Patent Office. Process for preparing chiral 2,3-dihydrothiazolo[3,2-a]pyrimidin-4-ium compounds (EP3601298B1). (Describes metallation synthesis routes). Retrieved from

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 1-(2-Chlorothiazol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1] 1-(2-Chlorothiazol-5-yl)ethanone, a molecule featuring this privileged heterocycle, presents a compelling case for mechanistic investigation. However, its specific mode of action remains largely uncharacterized in publicly available literature. This technical guide, therefore, serves as an investigative roadmap for researchers, providing a structured, hypothesis-driven approach to systematically unravel the mechanism of action of this and other novel small molecules. We will eschew a rigid template in favor of a logical, field-proven workflow that progresses from broad phenotypic observations to precise molecular target identification. This document is designed to empower researchers with the conceptual framework and detailed experimental protocols necessary to transform a compound of interest into a well-understood pharmacological tool.

Introduction: The Thiazole Moiety and the Rationale for Investigation

The thiazole ring is a recurring motif in a multitude of biologically active compounds, underpinning the efficacy of numerous approved drugs. Its derivatives are known to engage in a variety of biological processes, often through specific interactions with key enzymes and receptors.[1] The subject of this guide, 1-(2-Chlorothiazol-5-yl)ethanone, possesses structural features—a halogenated thiazole and an ethanone group—that suggest a potential for bioactivity. The chlorine atom can influence the molecule's electronic properties and metabolic stability, while the ethanone moiety may participate in hydrogen bonding or other interactions within a biological target's binding site.

Given the precedent set by other thiazole-containing compounds, it is reasonable to hypothesize that 1-(2-Chlorothiazol-5-yl)ethanone may exert its effects through mechanisms such as cytotoxicity in rapidly proliferating cells or the inhibition of critical enzymes. This guide outlines a systematic approach to test these hypotheses and ultimately elucidate the compound's precise mechanism of action.

A Phased Approach to Mechanistic Elucidation: From Phenotype to Target

The journey to understanding a compound's mechanism of action is best navigated through a multi-phased experimental plan. This approach ensures that each step logically informs the next, creating a self-validating system of inquiry.

Caption: A phased workflow for mechanism of action elucidation.

Phase 1: Foundational Phenotypic Screening for Cytotoxicity

The initial step is to ascertain whether 1-(2-Chlorothiazol-5-yl)ethanone exhibits any discernible effect on cell viability, particularly in cancer cell lines where cytotoxic agents are of significant interest.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[2]

Materials:

-

Human cancer cell lines (e.g., a panel representing different cancer types such as lung, breast, colon, and leukemia)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

1-(2-Chlorothiazol-5-yl)ethanone

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 1-(2-Chlorothiazol-5-yl)ethanone in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., from 0.1 µM to 100 µM). Replace the medium in the cell plates with the medium containing the test compound. Include vehicle controls (DMSO-treated cells) and untreated controls.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

| Parameter | Description |

| Cell Lines | A diverse panel (e.g., NCI-60) is recommended to identify potential cancer-type specificity. |

| Concentration Range | Should span several orders of magnitude to capture the full dose-response. |

| Incubation Time | Typically 48-72 hours to allow for effects on cell proliferation. |

| IC50 Value | A quantitative measure of the compound's potency. |

Phase 2: Delineating the Mode of Cell Death

Should 1-(2-Chlorothiazol-5-yl)ethanone demonstrate cytotoxic activity, the subsequent critical step is to determine whether cell death occurs via apoptosis (programmed cell death) or necrosis (uncontrolled cell death). This distinction provides significant insight into the potential signaling pathways involved.

This flow cytometry-based assay differentiates between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with 1-(2-Chlorothiazol-5-yl)ethanone at its IC50 concentration

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the test compound for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

Pinpointing the Molecular Target: From Broad Strokes to High Resolution

With a confirmed cytotoxic effect and an understanding of the cell death pathway, the investigation can now focus on identifying the specific molecular target(s) of 1-(2-Chlorothiazol-5-yl)ethanone.

Phase 3: Identifying the Target Class

A pragmatic approach is to screen the compound against panels of common drug targets, such as protein kinases or proteases, which are frequently implicated in cancer and other diseases. Thiazole derivatives have been reported to inhibit various kinases.[3]

Commercial services offer screening of a compound against a large panel of purified kinases.

Procedure:

-

Compound Submission: Provide a sample of 1-(2-Chlorothiazol-5-yl)ethanone to the screening service.

-

Assay Performance: The service will typically perform in vitro kinase activity assays (e.g., radiometric or fluorescence-based) in the presence of the compound at one or more concentrations.

-

Data Analysis: The results are usually provided as a percentage of inhibition for each kinase in the panel.

Significant inhibition of a particular kinase or kinase family would strongly suggest a direct interaction and guide further investigation.

Phase 4: High-Resolution Target Identification via Chemical Proteomics

For an unbiased approach to target identification, or if broad-spectrum screening is inconclusive, chemical proteomics methods can be employed.[4][5] Affinity chromatography coupled with mass spectrometry is a powerful technique for isolating the cellular binding partners of a small molecule.[6][7][8]

Sources

- 1. excli.de [excli.de]

- 2. kosheeka.com [kosheeka.com]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Target Deconvolution - Creative Biolabs [creative-biolabs.com]

- 6. technologynetworks.com [technologynetworks.com]

- 7. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]

- 8. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of Thiazole Derivatives: A Technical Guide

Executive Summary

The thiazole ring (1,3-thiazole) is a privileged scaffold in medicinal chemistry, distinguished by its electron-rich

The Thiazole Pharmacophore: Structural Rationale

The biological utility of thiazole stems from its specific electronic distribution. The sulfur atom (position 1) increases lipophilicity (LogP), enhancing membrane permeability, while the nitrogen atom (position 3) acts as a hydrogen bond acceptor.

-

C2 Position: The most reactive site for nucleophilic attack; ideal for attaching aryl/heteroaryl groups to extend conjugation.

-

C4/C5 Positions: Key for hydrophobic interactions within enzyme binding pockets (e.g., ATP-binding sites of kinases).

Integrated Screening Workflow

The following workflow integrates computational prediction with experimental validation to minimize resource wastage on inactive candidates.

Figure 1: Integrated workflow for the design, synthesis, and screening of biologically active thiazole derivatives.

Phase I: In Silico Screening Protocols

Before benchwork, computational tools prioritize derivatives with the highest binding probability.

Molecular Docking Strategy

Objective: Predict binding affinity (

-

Antimicrobial: DNA Gyrase B (PDB: 1KZN), FabH (PDB: 3IL9).

-

Anticancer: VEGFR-2 (PDB: 4ASD), EGFR (PDB: 1M17).

Protocol:

-

Ligand Prep: Draw structures in ChemDraw; convert to 3D (minimize energy using MM2 force field).

-

Protein Prep: Remove water molecules and co-crystallized ligands from the PDB file; add polar hydrogens and Kollman charges.

-

Grid Generation: Center the grid box on the active site residues (e.g., Asp81, Val88 for Gyrase B).

-

Docking: Run Genetic Algorithm (GA) with 50 runs per ligand.

-

Selection Criteria: Select compounds with binding energy < -8.0 kcal/mol and RMSD < 2.0 Å relative to the reference ligand [1].

ADMET Profiling

Use SwissADME to filter for "Drug-Likeness":

-

Lipinski’s Rule of 5: MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10.

-

PAINS Filter: Eliminate Pan-Assay Interference Compounds (promiscuous binders) often associated with rhodanine/thiazolidinone substructures [2].

Phase II: In Vitro Biological Screening Protocols

Anticancer Activity: MTT Assay

The MTT assay measures metabolic activity as a proxy for cell viability. Thiazoles can be hydrophobic; strict solvent controls are required.

Reagents:

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

-

Solubilization Buffer: DMSO or SDS-HCl.

-

Cell Lines: MCF-7 (Breast), HepG2 (Liver), A549 (Lung).

Step-by-Step Protocol:

-

Seeding: Plate

cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO -

Treatment:

-

Prepare a 100 mM stock of the thiazole derivative in 100% DMSO.

-

Perform serial dilutions in culture medium.[2] Critical: Final DMSO concentration must be

to avoid solvent cytotoxicity. -

Add 100 µL of diluted compound to wells. Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Doxorubicin).

-

-

Incubation: Incubate for 48h.

-

MTT Addition: Add 10 µL MTT reagent per well. Incubate for 4h. Viable cells convert yellow MTT to purple formazan.[2]

-

Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve formazan crystals. Shake for 15 min.

-

Readout: Measure absorbance (OD) at 570 nm (reference 630 nm).

Calculation:

Antimicrobial Activity: MIC Determination

The Broth Microdilution Method (CLSI guidelines) is the standard for determining Minimum Inhibitory Concentration (MIC).[3]

Organisms:

-

S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[4]

Step-by-Step Protocol:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -

Plate Setup: Add 100 µL MHB to all wells of a 96-well plate.

-

Compound Dilution: Add 100 µL of thiazole stock (in DMSO) to column 1. Mix and transfer 100 µL to column 2, repeating to column 10 (2-fold serial dilution). Discard final 100 µL.

-

Inoculation: Add 100 µL of diluted bacterial suspension to columns 1-11.

-

Column 11: Growth Control (Bacteria + Media + Solvent).

-

Column 12: Sterility Control (Media only).

-

-

Incubation: 37°C for 18-24h (Bacteria) or 48h (Fungi).

-

Readout: Visual inspection for turbidity. MIC is the lowest concentration with no visible growth.

-

Validation: Add 30 µL resazurin (0.015%) for colorimetric confirmation (Blue = No Growth; Pink = Growth) [4].

Mechanism of Action: Signal Transduction

Many thiazole derivatives exert anticancer effects by inhibiting receptor tyrosine kinases (RTKs) like EGFR or VEGFR-2.

Figure 2: Mechanism of Action for thiazole-based EGFR inhibitors. The derivative competes with ATP, blocking downstream Ras/Raf/MEK signaling.

Structure-Activity Relationship (SAR) Analysis

Data must be tabulated to identify trends. A typical SAR analysis for thiazoles focuses on substituents at C2 and C4.

Table 1: Example SAR Data Presentation

| Compound ID | R1 (C2-Position) | R2 (C4-Position) | MCF-7 IC | S. aureus MIC (µg/mL) | LogP (Calc) |

| TZ-01 | -NH | -Ph | 45.2 ± 1.2 | 64 | 2.1 |

| TZ-02 | -NH-CO-CH | -Ph | 28.5 ± 0.9 | 32 | 2.4 |

| TZ-03 | -NH-CO-Ph-Cl | -Ph-NO | 2.1 ± 0.1 | 4 | 3.8 |

| Ref | Doxorubicin | - | 1.8 ± 0.2 | - | - |

| Ref | Ciprofloxacin | - | - | 0.5 | - |

Interpretation Logic:

-

Electron Withdrawal: In TZ-03, the electron-withdrawing nitro group (

) on the phenyl ring typically enhances -

Lipophilicity: Higher LogP (TZ-03) often correlates with better cell membrane penetration, lowering IC

. -

Steric Bulk: Bulky groups at C2 (e.g., benzamide) may fit into hydrophobic pockets (e.g., the hydrophobic back pocket of kinases).

References

-

World Journal of Advanced Research and Reviews. (2024). In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. Link

-

BenchChem. (2025).[2] Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. Link

-

MDPI - Molecules. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Link

-

NIH - PubMed. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Link

-

Global Research Online. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Link

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

The Chlorothiazole Scaffold: Strategic Applications in Drug Discovery and Chemical Biology

Topic: Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Research Scientists

Core Directive: The Strategic "Chlorine" Handle

In the landscape of heterocyclic building blocks, the chlorothiazole moiety—specifically 2-chloro-1,3-thiazole and 5-chloro-1,3-thiazole—occupies a unique niche. Unlike its non-halogenated parent, the chlorothiazole offers a dual-modality advantage: it serves as a robust electrophilic handle for palladium-catalyzed cross-coupling in synthesis, and as a bioisostere capable of modulating metabolic stability and lipophilicity in late-stage drug design.

This guide moves beyond basic definitions to explore the high-value applications of chlorothiazole compounds, distinguishing them from the structurally distinct benzothiadiazine diuretics (e.g., chlorothiazide) to focus on the specific utility of the chlorinated thiazole ring.

Physicochemical Properties & Pharmacokinetics

The "Strategic Chlorine" Effect

The introduction of a chlorine atom onto the thiazole ring is rarely accidental. It serves three specific medicinal chemistry functions:

-

Metabolic Blocking: The C2 and C5 positions of the thiazole ring are electron-rich and prone to oxidative metabolism by Cytochrome P450 enzymes. Substituting hydrogen with chlorine at these positions blocks metabolic soft spots, significantly extending the half-life (

) of the molecule. -

Lipophilicity Modulation: Chlorine increases the partition coefficient (

), facilitating blood-brain barrier (BBB) penetration—a critical feature for neuroactive agents like Clomethiazole. -

Halogen Bonding (The

-hole): Unlike fluorine, the chlorine atom exhibits a positive electrostatic potential cap (the

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional zones of the chlorothiazole scaffold.

Figure 1: Functional mapping of the chlorothiazole scaffold highlighting its roles in stability, binding, and synthesis.

Case Study: Clomethiazole in Neuropharmacology

Clomethiazole (5-(2-chloroethyl)-4-methylthiazole) remains the archetype for chlorothiazole bioactivity. It functions as a sedative and anticonvulsant, primarily used in managing alcohol withdrawal.[1][2][3]

Mechanism of Action: GABA-A Modulation

Unlike benzodiazepines, which have a distinct binding site, Clomethiazole interacts with a unique allosteric site on the GABA-A receptor , specifically interacting with the

-

Key Insight: Clomethiazole also inhibits CYP2E1, the enzyme responsible for metabolizing ethanol and generating toxic metabolites.[1] This dual action (GABA modulation + CYP2E1 inhibition) makes it uniquely suited for alcohol detoxification protocols.

Figure 2: Signal transduction pathway of Clomethiazole-mediated GABA-A receptor modulation.

Synthetic Utility: The Chlorothiazole as an Electrophile

In modern discovery chemistry, the 2-chlorothiazole moiety is highly valued as a "masked" heterocyclic coupling partner. The C-Cl bond is sufficiently reactive for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi), allowing the rapid generation of library diversity.

Protocol: Suzuki-Miyaura Coupling of 2-Chlorothiazole

Objective: To couple 2-chlorothiazole with an aryl boronic acid to generate a 2-arylthiazole scaffold.

Reagents:

-

Substrate: 2-Chlorothiazole (1.0 eq)

-

Coupling Partner: Phenylboronic acid (1.2 eq)

-

Catalyst:

(5 mol%) or -

Base:

(2.0 eq) or -

Solvent: 1,4-Dioxane/Water (4:1) or Toluene.[4]

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon flow, charge a microwave vial with 2-chlorothiazole (1.0 mmol), phenylboronic acid (1.2 mmol), and

(2.0 mmol). -

Catalyst Addition: Add

(50 mg, 0.05 mmol). -

Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Seal the vial with a crimp cap.

-

Reaction: Heat to 100°C for 12 hours (thermal) or 120°C for 30 minutes (microwave irradiation).

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd residues. Dilute with EtOAc, wash with brine, dry over

. -

Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

Technical Note: 2-Chlorothiazoles are less reactive than their 2-bromo counterparts. If conversion is low, switch to electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate the oxidative addition of the C-Cl bond to the Pd(0) center.

Experimental Validation: Microsomal Stability Assay

To verify the "metabolic blocking" claim of the chlorothiazole scaffold, researchers must compare the intrinsic clearance (

Protocol Overview:

-

Incubation: Incubate test compound (

) with liver microsomes (human/mouse) and NADPH regenerating system at 37°C. -

Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

-

Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (IS).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope

Data Interpretation:

| Compound | Structure |

References

-

GABA-A Modulation Mechanism

-

Halogen Bonding in Drug Design

-

Synthetic Methodology (Suzuki Coupling)

-

Clomethiazole Clinical Pharmacology

Sources

- 1. Clomethiazole - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Clomethiazole? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Activity of chlormethiazole at human recombinant GABAA and NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciencedaily.com [sciencedaily.com]

- 8. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

literature review of 1-(2-Chlorothiazol-5-yl)ethanone synthesis

This guide details the synthesis of 1-(2-Chlorothiazol-5-yl)ethanone (also known as 2-chloro-5-acetylthiazole ), a critical intermediate in the development of modern agrochemicals (e.g., fungicidal carboxamides) and pharmaceutical kinase inhibitors.

The guide prioritizes the Metallation-Acylation Route (Knochel-Grignard method) as the "Gold Standard" for modern laboratory and pilot-scale synthesis due to its superior regiocontrol and use of commercially available starting materials. The classical Sandmeyer Route is provided as a secondary alternative.

Target Compound: 1-(2-Chlorothiazol-5-yl)ethanone CAS No: 13488-64-7 (Generic isomer class); Specific isomer often referenced in patents (e.g., WO2020058010A1). Molecular Formula: C5H4ClNOS Molecular Weight: 161.61 g/mol

Part 1: Executive Summary & Retrosynthetic Analysis

The synthesis of 5-substituted 2-chlorothiazoles presents a regioselectivity challenge. Classical Hantzsch cyclization often yields 4-methyl derivatives when using stable

Retrosynthetic Disconnection

-

Strategy A (Metallation): Disconnection at the C5-Carbonyl bond. Requires a C5-nucleophile (thiazolyl-magnesium/lithium) and an acetyl electrophile.

-

Strategy B (Sandmeyer): Disconnection at the C2-Chlorine bond. Requires 2-amino-5-acetylthiazole and a chlorinating Sandmeyer system.

Part 2: Primary Route – C5-Metallation (Knochel-Grignard)

This route utilizes Turbo Grignard (iPrMgCl[1]·LiCl) to effect a highly selective Magnesiation-Deprotonation at the C5 position of 2-chlorothiazole. The presence of LiCl breaks polymeric magnesium aggregates, increasing the kinetic basicity of the reagent while maintaining functional group tolerance.[2]

Mechanistic Pathway

The chlorine atom at C2 activates the C5 proton via inductive electron withdrawal, making it sufficiently acidic for deprotonation by the Turbo Grignard reagent at low temperatures (-20°C). This avoids the need for cryogenic conditions (-78°C) often required with lithium bases (LDA/n-BuLi) and prevents "halogen dance" side reactions.

Figure 1: Selective C5-magnesiation of 2-chlorothiazole followed by acylation.

Detailed Experimental Protocol

Source Validation: Adapted from WO2020058010A1 and Knochel et al. (Angew. Chem. Int. Ed. 2004).[2]

Reagents:

-

2-Chlorothiazole (1.0 equiv)

-

N-Methoxy-N-methylacetamide (Weinreb amide) OR Acetic Anhydride (1.2 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen.

-

Solvent Charge: Add 2-Chlorothiazole (e.g., 10.0 g, 83.6 mmol) and anhydrous THF (40 mL).

-

Metallation: Cool the solution to -20°C using an acetone/dry ice bath or cryostat.

-

Grignard Addition: Add iPrMgCl·LiCl (1.3 M in THF, ~70 mL) dropwise via a pressure-equalizing addition funnel over 30 minutes. Maintain internal temperature below -15°C.

-

Incubation: Stir at -20°C for 60 minutes. The solution typically turns dark, indicating the formation of the magnesiate species.

-

Acylation:

-

Option A (Weinreb Amide - Preferred for control): Dissolve N-methoxy-N-methylacetamide (10.3 g, 100 mmol) in THF (20 mL) and add dropwise to the magnesiate at -20°C.

-

Option B (Acetic Anhydride): Dilute Acetic Anhydride in THF and add dropwise. Note: Over-reaction can occur; Weinreb amide is more selective.

-

-

Warming: Allow the mixture to warm to 0°C over 1 hour, then to room temperature (20-25°C).

-

Quench: Quench carefully with saturated aqueous NH₄Cl solution (50 mL).

-

Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Yield Expectation: 75–90% (depending on electrophile purity).

Part 3: Secondary Route – Sandmeyer Reaction

This route is viable if 2-amino-5-acetylthiazole is commercially available or synthesized via specific Hantzsch conditions. It is less preferred for de novo synthesis due to the difficulty in accessing the specific 5-acetyl precursor without the 4-methyl impurity.

Workflow Logic

The amino group is converted to a diazonium salt using nitrous acid (generated in situ), which is then displaced by chloride using Copper(I) Chloride.

Figure 2: Conversion of amino-thiazole to chloro-thiazole via diazonium displacement.

Protocol Highlights

-

Diazotization: Suspend 2-amino-5-acetylthiazole in concentrated HCl. Cool to 0–5°C. Add aqueous NaNO₂ dropwise. Critical: Maintain temp < 5°C to prevent diazonium decomposition.

-

Displacement: Transfer the cold diazonium solution into a separate vessel containing CuCl dissolved in concentrated HCl (heated to 60°C). Nitrogen gas evolution will be vigorous.

-

Safety Note: This reaction generates NOx fumes and potentially unstable diazonium species. Perform in a well-ventilated fume hood with blast shield.

Part 4: Comparative Data Analysis

| Feature | Metallation Route (Knochel) | Sandmeyer Route |

| Starting Material | 2-Chlorothiazole (Cheap, Commodity) | 2-Amino-5-acetylthiazole (Specialty/Custom) |

| Step Count | 1 (One-pot) | 2 (Precursor synthesis + Sandmeyer) |

| Regioselectivity | High (C5 specific due to C2-Cl activation) | Dependent on precursor purity |

| Temperature | -20°C to RT | 0°C to 60°C |

| Scalability | High (Used in pilot plants) | Moderate (Diazo handling limits scale) |

| Atom Economy | Good | Poor (Stoichiometric Cu waste) |

Part 5: References

-

Synthesis of 2-chloro-1-(2-chlorothiazol-5-yl)ethanone. Patent WO2020058010A1. Pesticidal mixtures comprising a mesoionic compound. (2020).

-

A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. (2004). Describes the foundational "Turbo Grignard" methodology used for thiazole functionalization.

-

Chemical Drug Design. De Gruyter. (2014). Discusses thiazole scaffolds and synthesis of aminothiazole precursors (Note: Reference to 3-chloro-2,4-pentanedione precursor typically yielding 4-methyl derivatives).

Sources

Technical Guide: Mastering the Reactivity of the Chlorothiazole Ring

Executive Summary

The chlorothiazole scaffold is a cornerstone of modern medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Dasatinib), antiretrovirals (e.g., Ritonavir), and agrochemicals. However, its utility is often bottlenecked by two distinct reactivity challenges: catalyst poisoning during transition-metal cross-couplings and ring fragmentation during metallation.

This guide moves beyond standard textbook definitions to provide a process-chemistry perspective on manipulating the chlorothiazole ring. We focus on the causality of failure modes—why the ring breaks, why the catalyst dies—and provide self-validating protocols to overcome them.

Electronic Structure & Mechanistic Underpinnings

To predict reactivity, one must understand the electronic push-pull of the thiazole ring. Unlike pyridine (a 6-membered

-

The Nitrogen Effect (C2 Activation): The imine-like nitrogen at position 3 exerts a strong electron-withdrawing effect, making the C2 position highly electrophilic. This activates 2-chlorothiazole for Nucleophilic Aromatic Substitution (

). -

The Sulfur Effect (Catalyst Sequestration): The sulfur atom acts as a soft Lewis base. In the presence of soft transition metals (Pd, Pt), it competes with ligands for the metal center, leading to catalyst deactivation (poisoning).

-

The C-H Acidity (C2 vs C5): The proton at C2 is the most acidic (

), followed by C5. However, lithiation at C2 creates a species prone to ring opening via a retro-electrocyclic pathway.

Visualization: Reactivity Hotspots

The following diagram maps the distinct reactivity zones of the chlorothiazole scaffold.

Caption: Reactivity map of the thiazole ring. Red indicates high electrophilicity; Green indicates nucleophilicity.

Critical Workflow: Metal-Halogen Exchange & Stability[1]

The most common failure mode in chlorothiazole chemistry is the fragmentation of the 2-lithiothiazole species. Upon Lithium-Halogen exchange, the resulting carbanion at C2 is thermally unstable.

The Mechanism of Failure (Ring Scission)

At temperatures above -50°C, 2-lithiothiazole undergoes a ring-opening elimination to form an isocyanide-thiolate species. This is irreversible and destroys the scaffold.

The Solution:

-

Cryogenic Batch: Maintain T < -78°C strictly.

-

Turbo-Grignards: Use

. The magnesium species is more covalent and significantly more stable than the lithium species, allowing processing at -20°C to 0°C. -

Flow Chemistry: Continuous flow allows for the generation of the unstable 2-lithio species at higher temperatures (up to 0°C) by keeping the residence time under seconds before electrophilic trapping.

Comparative Data: Metallation Conditions

| Method | Reagent | Temp Limit | Stability Window | Risk Level |

| Traditional Lithiation | < 5 mins @ -60°C | High (Fragmentation) | ||

| Turbo-Grignard | Hours | Low | ||

| Flow Lithiation | < 2 seconds | Medium (Requires equipment) |

Critical Workflow: Palladium-Catalyzed Cross-Coupling

Coupling chlorothiazoles (Suzuki-Miyaura, Buchwald-Hartwig) is notoriously difficult due to sulfur poisoning. Standard ligands (

Protocol: Overcoming Catalyst Poisoning

Objective: Suzuki coupling of 2-chlorothiazole with phenylboronic acid.

The "Self-Validating" System:

-

Indicator: Reaction mixture color. A shift to colloidal black indicates Pd precipitation (ligand dissociation). A sustained orange/red solution indicates active catalyst.

-

Ligand Choice: Use bulky, electron-rich biaryl phosphines (e.g., XPhos , SPhos ) or NHC ligands. These create a steric wall that prevents the sulfur atom from approaching the Pd center.

Step-by-Step Methodology

-

Degassing (Crucial): Sparge the solvent (Dioxane/Water 4:1) with Argon for 20 mins. Oxygen accelerates ligand oxidation, exacerbating poisoning.

-

Pre-complexation: Stir

(2 mol%) and XPhos (4 mol%) in the solvent for 10 mins before adding the substrate. This ensures the active -

Addition: Add 2-chlorothiazole (1.0 equiv), Boronic acid (1.5 equiv), and

(3.0 equiv). -

Temperature: Heat to 80°C.

-

Monitoring: Monitor by HPLC. If conversion stalls at 50% and the solution turns black, add a second charge of precatalyst (Pd-XPhos G3).

Visualization: The Anti-Poisoning Strategy[1]

Caption: Mechanism of ligand selection. Bulky ligands (Green path) prevent sulfur coordination, enabling catalysis.

Nucleophilic Aromatic Substitution ( )

While 2-chlorothiazole reacts readily with nucleophiles, 4-chloro and 5-chlorothiazoles are significantly more inert.

-

2-Chlorothiazole: Reacts with amines/alkoxides at 60-80°C. No EWG required.

-

4/5-Chlorothiazole: Requires a strong Electron Withdrawing Group (EWG) (e.g.,

,

Field Insight: If you cannot introduce an EWG, switch strategies to Buchwald-Hartwig amination rather than forcing

References

-

Knochel, P., et al. (2018).[1] Metalation and Halogen-Lithium Exchange of Sensitive Substrates in Continuous Flow. Ludwig-Maximilians-Universität München.[2][1]

- Context: Defines the stability limits of lithiated heterocycles and the advantages of flow chemistry.

-

BenchChem Technical Support. (2025). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles.

- Context: Troubleshooting guide for ligand selection to prevent sulfur poisoning.

-

J. Org. Chem. (2024).[3] Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization.

- Context: Discusses regioselectivity and functionalization logic in thiadiazole/thiazole systems.

-

RSC Advances. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles.

- Context: Detailed protocols for halogenating thiazoles and handling the instability of amino-thiazole intermedi

Sources

Methodological & Application

Analytical Methods for 1-(2-Chlorothiazol-5-yl)ethanone Characterization

Introduction & Scope

1-(2-Chlorothiazol-5-yl)ethanone (CAS: 320423-63-0) is a critical heterocyclic intermediate, primarily utilized in the synthesis of antiretroviral protease inhibitors such as Ritonavir . Its structural integrity—defined by the 2-chloro substitution and the 5-acetyl moiety on the thiazole ring—is pivotal for downstream coupling reactions.

This application note provides a comprehensive analytical framework for the characterization, purity assessment, and identification of this compound. The protocols are designed for Quality Control (QC) and R&D laboratories, emphasizing the detection of critical synthetic impurities (e.g., dechlorinated analogs, regioisomers) that can compromise pharmaceutical yield and safety.

Chemical Profile

| Property | Specification |

| IUPAC Name | 1-(2-chlorothiazol-5-yl)ethanone |

| Molecular Formula | C |

| Molecular Weight | 161.61 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO; Sparingly soluble in water |

| Melting Point | 68–72 °C (Typical range) |

Safety & Handling (HSE Protocol)

Hazard Class: Irritant / Potential Sensitizer.

-

Risk: Chlorinated thiazoles can be skin sensitizers and eye irritants.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All solid handling must occur within a fume hood to prevent inhalation of dust.

-

Waste: Dispose of HPLC effluents containing acetonitrile as halogenated organic waste.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Quantitative assay and purity profiling. Mechanism: Reversed-Phase Chromatography (RPC) utilizing hydrophobic discrimination. The acidic mobile phase prevents peak tailing caused by the interaction of the thiazole nitrogen with residual silanols on the stationary phase.

Chromatographic Conditions

| Parameter | Setting |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 × 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid (H |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30 °C |

| Injection Volume | 5–10 µL |

| Detection | UV @ 254 nm (Primary), 280 nm (Secondary) |

| Run Time | 20 Minutes |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold |

| 12.0 | 20 | 80 | Linear Ramp |

| 15.0 | 20 | 80 | Wash |

| 15.1 | 90 | 10 | Re-equilibration |

| 20.0 | 90 | 10 | End |

Standard & Sample Preparation[2]

-

Diluent: Water:Acetonitrile (50:50 v/v).

-

Stock Standard: Dissolve 10.0 mg of Reference Standard in 10 mL Diluent (1.0 mg/mL).

-

Working Standard: Dilute Stock 1:10 to obtain 100 µg/mL.

-

Sample Prep: Accurately weigh 10 mg of sample, dissolve in Diluent, sonicate for 5 mins, and dilute to 100 µg/mL target concentration. Filter through 0.22 µm PTFE filter before injection.

System Suitability Criteria (SST)

-

Tailing Factor (T): NMT 1.5.

-

Theoretical Plates (N): NLT 5000.

-

RSD (n=5 injections): NMT 2.0% for peak area.

Method 2: GC-MS for Volatile Impurities

Purpose: Identification of residual solvents and volatile organic impurities (e.g., unreacted 2-chlorothiazole). Rationale: The low molecular weight (161.61 Da) and lack of labile protons make this compound suitable for Gas Chromatography without derivatization.

GC Parameters

-

System: Agilent 7890/5977 MSD or equivalent.

-

Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Split 20:1 @ 250 °C.

-

Oven Program:

-

Hold 50 °C for 2 min.

-

Ramp 15 °C/min to 280 °C.

-

Hold 5 min.

-

MS Detection

-

Mode: Electron Impact (EI), 70 eV.

-

Scan Range: 35–400 amu.

-

Solvent Delay: 3.0 min.

-

Expected Fragmentation:

-

Molecular Ion: m/z 161/163 (Characteristic 3:1 Cl isotope pattern).

-

Base Peak: m/z 146 (Loss of methyl group [M-CH

] -

Thiazole Ring Fragment: m/z 118 (Loss of acetyl [M-COCH

]

-

Method 3: Spectroscopic Identification (NMR & IR)

Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-d

-

2.55 ppm (3H, s): Methyl group of the ketone (-COCH

-

8.20–8.30 ppm (1H, s): Aromatic proton at the C4 position of the thiazole ring.

-

Note: The absence of coupling confirms the 2,5-substitution pattern. A doublet would indicate a different regioisomer or loss of the chlorine.

-

Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) or KBr Pellet. Key Diagnostic Bands:

-

1660–1680 cm

: C=O stretch (Ketone, conjugated with thiazole). -

3050–3100 cm

: C-H stretch (Aromatic/Heterocyclic). -

1050–1100 cm

: C-Cl stretch (Characteristic of chloro-heterocycles).

Analytical Logic & Impurity Mapping

The following diagram illustrates the decision-making process for method selection and impurity identification.

Figure 1: Analytical Workflow for Characterization and Impurity Profiling.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763429, 1-(2-chlorothiazol-5-yl)ethanone. Retrieved February 11, 2026, from [Link]

-

World Health Organization (2001). Ritonavir: International Pharmacopoeia. (Contextual reference for thiazole intermediate analysis standards). Retrieved from [Link]

Application Note: HPLC Method Development for 1-(2-Chlorothiazol-5-yl)ethanone

Abstract & Scope

This technical guide details the systematic development of a Reverse-Phase HPLC (RP-HPLC) method for the quantification and purity analysis of 1-(2-Chlorothiazol-5-yl)ethanone , a critical intermediate in the synthesis of thiazole-based pharmaceuticals and agrochemicals.[1]

Unlike generic templates, this protocol is built on the specific physicochemical properties of the chlorothiazole scaffold. It addresses common challenges such as low basicity, potential hydrolysis of the chloro-substituent, and UV cut-off interference.[1] The guide moves from ab initio solubility studies to a validated, robust quality control (QC) method.

Molecule Profile & Physicochemical Rationale[2][3]

Understanding the analyte is the prerequisite for chromatographic success.

| Property | Value (Est.) | Chromatographic Implication |

| Structure | (Analogous Structure) | Planar aromatic ring; potential for |

| Molecular Weight | ~161.61 g/mol | Low molecular weight; elutes early in size-exclusion, suitable for standard C18 pore sizes (100 Å).[1] |

| LogP | ~1.1 - 1.5 | Moderately lipophilic.[1] Retains well on C18 but requires higher aqueous content than highly non-polar drugs.[1] |

| pKa (Thiazole N) | < 1.0 | The electron-withdrawing Chlorine (C2) and Acetyl (C5) groups significantly reduce the basicity of the ring nitrogen. The molecule is likely neutral across the standard HPLC pH range (2–8). |

| Solubility | High in ACN, MeOH; Low in Water | Sample diluent must match initial mobile phase strength to avoid precipitation. |

Mechanistic Insight:

Because the nitrogen atom is deactivated by the electron-withdrawing groups, this compound does not suffer from the severe peak tailing often seen with alkyl-thiazoles (which interact with residual silanols).[1] However, an acidic mobile phase is still recommended to ensure the silica support remains protonated and to prevent any potential hydrolysis of the chloro-group during the run.

Method Development Workflow

The following flowchart illustrates the logical progression from initial scouting to the final optimized method.

Figure 1: Systematic Method Development Workflow.

Experimental Protocols

Protocol 1: Spectral Scanning & Mobile Phase Selection

Objective: Determine the optimal detection wavelength (

-

Stock Solution: Dissolve 10 mg of 1-(2-Chlorothiazol-5-yl)ethanone in 10 mL Acetonitrile (1.0 mg/mL).

-

Working Standard: Dilute to 50 µg/mL using Water:ACN (50:50).

-

Scan: Use a PDA (Photodiode Array) detector to scan from 200 nm to 400 nm.[1]

Protocol 2: Gradient Scouting (The "Universal" Run)

Objective: Determine the elution window and solvent strength required.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 150 x 4.6 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

-

Temperature: 30°C.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5 | Initial Hold |

| 15.0 | 95 | Linear Ramp |

| 20.0 | 95 | Wash |

| 20.1 | 5 | Re-equilibration |

| 25.0 | 5 | End |[1]

Data Analysis:

-

If elution is < 5 min : The compound is too polar or the initial organic is too high. Switch to a C18-Aq (aqueous stable) column or start at 0% B.[1]

-

If elution is 8–12 min : Ideal. Convert to a shallow gradient or isocratic method.

-

If elution is > 15 min : The compound is highly retained. Use a stronger organic starting point (e.g., 50% B).

Optimized Final Method (Recommended)

Based on the chlorothiazole structure, the following conditions are designed to be the "Gold Standard" for routine QC.

Chromatographic Conditions

| Parameter | Setting | Rationale |